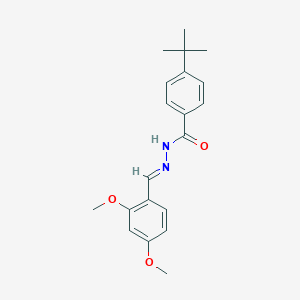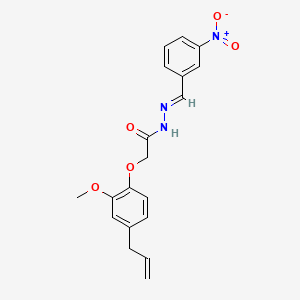
4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide
Vue d'ensemble
Description
4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide, also known as MTT, is a synthetic compound that has been widely used in scientific research for many years. It is a yellow-colored compound that is soluble in organic solvents such as ethanol, methanol, and DMSO. MTT is a versatile compound that has been used in various scientific fields, including biochemistry, molecular biology, and pharmacology.
Mécanisme D'action
4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide is reduced by living cells to formazan through the action of mitochondrial dehydrogenases. The reduction of 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide to formazan is an indicator of mitochondrial activity and cell viability. The reduction of 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide to formazan is a complex process that involves the transfer of electrons from NADH to 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide. The electrons are then transferred to the tetrazolium ring of 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide, resulting in the formation of formazan.
Biochemical and Physiological Effects:
4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide has been shown to have several biochemical and physiological effects. 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide has been shown to induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide has been shown to have anti-inflammatory properties, which make it a potential therapeutic agent for various inflammatory diseases. 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide has also been shown to have antioxidant properties, which make it a potential therapeutic agent for oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide has several advantages for lab experiments. It is a simple and easy-to-use colorimetric assay that provides a rapid and accurate measurement of cell viability. 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide is also a cost-effective assay that requires minimal equipment and expertise. However, 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide has some limitations. 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide is not suitable for measuring cell viability in cells that do not have active mitochondrial dehydrogenases. 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide is also not suitable for measuring cell viability in cells that have a high rate of proliferation.
Orientations Futures
4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide has several potential future directions. 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide can be used to study the effects of compounds on mitochondrial function. 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide can also be used to study the effects of compounds on oxidative stress and inflammation. 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide can be used to develop new therapeutic agents for various diseases. 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide can also be used to develop new diagnostic tools for various diseases. The potential future directions of 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide are vast, and further research is needed to fully understand the potential of this compound.
Conclusion:
In conclusion, 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide is a versatile compound that has been widely used in scientific research for many years. It is a colorimetric indicator that is used to measure cell viability and proliferation. 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide has several biochemical and physiological effects and has potential as a therapeutic agent for various diseases. 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide has several advantages for lab experiments, but also has some limitations. The potential future directions of 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide are vast, and further research is needed to fully understand the potential of this compound.
Applications De Recherche Scientifique
4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide has been used in various scientific research applications due to its ability to act as a colorimetric indicator. 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide is reduced by living cells to formazan, which is a purple-colored compound. This reaction is used to measure cell viability and proliferation. 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide is also used to study the mechanism of action of various drugs and compounds. 4-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide is used to evaluate the cytotoxicity of drugs and their effect on cell viability. It is also used to study the effects of compounds on mitochondrial function.
Propriétés
IUPAC Name |
4-(dimethylamino)-N-[(E)-thiophen-2-ylmethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-17(2)12-7-5-11(6-8-12)14(18)16-15-10-13-4-3-9-19-13/h3-10H,1-2H3,(H,16,18)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWRCXBPQHVOKE-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3867423.png)
![N-(2,5-dimethylphenyl)-3-[4-(pyridin-3-yloxy)piperidin-1-yl]propanamide](/img/structure/B3867434.png)
![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 1-naphthoate](/img/structure/B3867439.png)
![2-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]-4-phenyl-3-butyn-2-ol](/img/structure/B3867453.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B3867470.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B3867471.png)

![N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}cyclohexanecarboxamide](/img/structure/B3867486.png)




![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B3867520.png)